D,L-Erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hcl
Description
Systematic Nomenclature and IUPAC Conventions
The compound D,L-erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol HCl is systematically named N-[(1R,2S)-2-hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl]decanamide hydrochloride . This designation adheres to IUPAC rules by prioritizing substituents in alphabetical order and indicating stereochemistry with (R/S) configurations. The structure comprises a central ethyl backbone with three key substituents:
- A 2-hydroxy group at position 2
- A 4-morpholinylmethyl group at position 1
- A 2-phenyl group at position 2
- A decanamide moiety attached via an amide linkage to the ethyl chain
The hydrochloride counterion (HCl) indicates the compound exists as a protonated amine salt, enhancing solubility and stability.
Molecular Formula and Stereochemical Configuration
The molecular formula is C₂₃H₃₉ClN₂O₃ , derived from:
- C₂₃ : 23 carbon atoms (10 from decanoyl, 6 from phenyl, 5 from ethyl backbone, 2 from morpholine)
- H₃₉ : 39 hydrogen atoms
- Cl : Single chloride counterion
- N₂ : Two nitrogen atoms (morpholine ring and amide group)
- O₃ : Three oxygen atoms (morpholine ether, hydroxyl, and amide carbonyl)
Stereochemical Configuration :
The erythro designation specifies the relative configuration of the two stereocenters (C1 and C2):
- C1 : (R)-configuration with substituents ordered as morpholinylmethyl > phenyl > ethyl chain
- C2 : (S)-configuration with substituents ordered as hydroxyl > decanamide > ethyl chain
This configuration positions the morpholinylmethyl and phenyl groups on the same side of the ethyl backbone, while the hydroxyl and decanamide groups occupy opposite sides.
| Parameter | Value | Source |
|---|---|---|
| Molecular Weight | 427.026 g/mol | |
| Stereochemical Designation | Erythro (1R,2S) | |
| Counterion | Hydrochloride (HCl) |
Crystallographic Data and Conformational Analysis
No experimental crystallographic data for this compound is available in the provided sources. However, theoretical models suggest:
- Conformational Flexibility : The morpholine ring adopts a chair-like conformation, while the ethyl backbone exhibits free rotation around the C1-C2 bond.
- Hydrogen Bonding : The hydroxyl group at C2 can form intramolecular hydrogen bonds with the amide carbonyl oxygen, stabilizing specific conformations.
- Steric Interactions : Bulky substituents (phenyl, morpholinylmethyl) create steric hindrance, favoring staggered conformations in solution.
These predictions align with structural trends observed in analogous morpholine-containing compounds.
Comparative Analysis of Erythro vs. Threo Diastereomers
| Feature | Erythro (1R,2S) | Threo (1R,2R) |
|---|---|---|
| Relative Configuration | Opposite substituent arrangement on adjacent carbons | Identical substituent arrangement on adjacent carbons |
| Biological Activity | Enhanced enzyme inhibition (e.g., glucosylceramide synthase) | Reduced or altered activity profile |
| Synthetic Accessibility | Requires stereoselective synthesis | Often synthesized via racemic resolution |
| Chemical Stability | Increased due to minimized steric clash | Potential for increased |
Properties
Molecular Formula |
C23H39ClN2O3 |
|---|---|
Molecular Weight |
427.0 g/mol |
IUPAC Name |
N-[(1S,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride |
InChI |
InChI=1S/C23H38N2O3.ClH/c1-2-3-4-5-6-7-11-14-22(26)24-21(19-25-15-17-28-18-16-25)23(27)20-12-9-8-10-13-20;/h8-10,12-13,21,23,27H,2-7,11,14-19H2,1H3,(H,24,26);1H/t21-,23+;/m1./s1 |
InChI Key |
HVJHJOYQTSEKPK-QRIJJCFISA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)N[C@H](CN1CCOCC1)[C@H](C2=CC=CC=C2)O.Cl |
Canonical SMILES |
CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O.Cl |
Origin of Product |
United States |
Preparation Methods
Diastereomeric Resolution via Salt Formation
Critical to isolating the erythro isomer is the use of organic acids to form diastereomeric salts. For example, treating the crude amino alcohol mixture with benzoic acid in ethanol/n-butanol selectively precipitates the erythro isomer as a benzoate salt. This process exploits differences in solubility between erythro and threo diastereomers, achieving >99.8% purity after recrystallization. The purified erythro-benzoate salt is then treated with sodium hydroxide to regenerate the free base, which is extracted into diethyl ether and isolated via solvent evaporation.
Functionalization with Decanoyl and Morpholino Groups
The erythro-2-amino-1-phenyl-1-propanol base undergoes sequential acylation and alkylation:
-
Acylation : Reaction with decanoyl chloride in the presence of a base (e.g., triethylamine) introduces the decanoylamino group at the C2 position.
-
Morpholino Incorporation : The C3 hydroxyl group is converted to a morpholino moiety via Mitsunobu reaction using morpholine and diethyl azodicarboxylate (DEAD).
Hydrochloride Salt Formation
The final step involves protonating the morpholino nitrogen with hydrochloric acid. Dissolving the free base in absolute ether and treating with ethanolic HCl yields D,L-erythro-PDMP HCl as a crystalline solid. The product is characterized by a melting point of 173°C and specific optical rotation ([α]D = -33.8° in water).
Analytical Validation and Quality Control
Chromatographic Purity Assessment
High-performance liquid chromatography (HPLC) is employed to confirm diastereomeric purity, with the erythro isomer constituting >99.8% of the product. Thin-layer chromatography (TLC) using silica gel plates and a chloroform-methanol-water (65:25:4) system verifies the absence of unreacted intermediates.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) : Key signals include the decanoyl chain methylene protons (δ 1.2–1.4 ppm) and the morpholino ring protons (δ 3.5–3.7 ppm).
-
Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 427.02 ([M+H]+), consistent with the molecular formula C23H38N2O3·HCl.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
The patent-published method (EP1735266B1 ) emphasizes cost efficiency and scalability, with batch sizes exceeding 50 kg. Critical factors include:
-
Catalyst Recycling : Raney nickel catalysts are reused after filtration, reducing material costs.
-
Solvent Recovery : 1,2-Dichloroethane is distilled and reused, minimizing waste.
-
Process Safety : Hydrogenation reactors are equipped with pressure relief systems to mitigate explosion risks.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
D,L-Erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Inhibition of Glucosylceramide Synthase
DL-PDMP is primarily recognized for its role as an inhibitor of glucosylceramide synthase, an enzyme critical in glycosphingolipid metabolism. This inhibition is significant for understanding and treating diseases characterized by sphingolipid accumulation, such as Gaucher's disease. Studies have shown that DL-PDMP effectively reduces glucosylceramide levels in various cell lines, thereby influencing cell signaling pathways associated with lipid metabolism .
Impact on Autophagy and Apoptosis
Research indicates that DL-PDMP induces autophagy and apoptosis in cancer cells. For instance, in A549 lung cancer cells, treatment with DL-PDMP resulted in increased expression of autophagy markers such as LC3B-II and CHOP, alongside a decrease in p62 protein levels . This suggests that DL-PDMP may enhance cellular stress responses, leading to programmed cell death through mechanisms independent of caspase activation.
Cancer Treatment
DL-PDMP has been investigated for its anticancer properties. The compound has demonstrated cytotoxic effects against various cancer cell lines by altering glycosphingolipid composition, which is critical for tumor growth and metastasis . In particular, its ability to modulate ceramide levels has been linked to increased sensitivity of cancer cells to chemotherapeutic agents.
Neuroprotective Effects
Emerging studies suggest that DL-PDMP may have neuroprotective effects by modulating endoplasmic reticulum stress pathways. By influencing ceramide synthesis and promoting autophagy, DL-PDMP could potentially be used in the treatment of neurodegenerative diseases where ceramide accumulation is implicated .
Synthesis and Characterization
The synthesis of DL-PDMP involves complex organic reactions that yield the compound with high purity. Various methods have been employed to characterize its structure using techniques such as NMR spectroscopy and HPLC . The empirical formula for DL-PDMP is C23H38N2O3·HCl, with a molecular weight of approximately 427.02 g/mol.
In Vitro Studies on Cancer Cell Lines
In vitro studies have demonstrated that DL-PDMP exhibits significant antiproliferative activity against several human cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The IC50 values for these studies ranged from 1.9 to 7.52 μg/mL, indicating potent effects at relatively low concentrations .
Modulation of Glycosphingolipid Synthesis
A study investigating the effects of DL-PDMP on B16 melanoma cells revealed a marked decrease in glucosylceramide and lactosylceramide levels upon treatment, highlighting its potential role in altering glycosphingolipid metabolism within tumor cells .
Mechanism of Action
The compound exerts its effects by inhibiting glucosylceramide synthase, an enzyme crucial for the synthesis of glycosphingolipids. By blocking this enzyme, the compound disrupts the production of glycosphingolipids, leading to the accumulation of ceramide, which can induce apoptosis in cancer cells. This mechanism is particularly relevant in the context of multidrug resistance in cancer therapy.
Comparison with Similar Compounds
Stereoisomeric Variants of PDMP
The activity of PDMP derivatives is highly dependent on stereochemistry. The D-threo isomer (CAS 117019-08-6) is the most potent GCS inhibitor, with a Kᵢ of 0.7 µM against ceramide . In contrast, the L-threo enantiomer and erythro diastereomers (D/L-erythro) exhibit negligible activity in GSL suppression . However, D,L-erythro-PDMP (CAS 109760-77-2) has been used at 27 µM to block Gb3 biosynthesis in CaCo-2 cells, suggesting partial efficacy in specific experimental settings .
Table 1: Stereoisomeric Comparison of PDMP Derivatives
Structural Analogs: PDMP vs. PPMP
Replacing the decanoylamino group with a palmitoylamino chain yields PPMP (1-phenyl-2-palmitoylamino-3-morpholino-1-propanol HCl), a homolog with altered pharmacokinetics. While PDMP (C10 chain) is widely used for GSL depletion, PPMP (C16 chain) may exhibit prolonged activity in lipid-rich environments . Both compounds share the same morpholino and phenyl groups, critical for binding to GCS .
Table 2: PDMP vs. PPMP
Mechanistic Differentiation
- D-threo-PDMP : Inhibits GCS uncompetitively against UDP-glucose and via mixed competition against ceramide, leading to ceramide accumulation and apoptosis . Synergizes with Taxol by sustaining elevated ceramide levels .
- D,L-erythro-PDMP : Blocks Gb3 in B. cereus adhesion studies but lacks robust GCS inhibition .
- PPMP : Likely shares PDMP’s mechanism but with altered pharmacokinetics due to its longer acyl chain .
Synergistic Combinations
D-threo-PDMP’s efficacy is enhanced by co-administration with cytochrome P450 inhibitors (e.g., piperonyl butoxide), which prolong its half-life by reducing oxidative metabolism . This combination elevates tissue PDMP levels by 3–5-fold, amplifying GSL depletion .
Biological Activity
D,L-Erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hydrochloride (commonly referred to as DL-PDMP) is a compound recognized for its significant biological activities, particularly as an inhibitor of glucosylceramide synthase. This article explores the biological activity, mechanisms, and research findings associated with DL-PDMP, supported by data tables and relevant case studies.
DL-PDMP primarily acts as an inhibitor of the enzyme UDP-glucose:ceramide glucosyltransferase , which is crucial in the biosynthesis of glucosylceramide. By inhibiting this enzyme, DL-PDMP effectively reduces the levels of glucosylceramide and other related glycolipids in cells, impacting various biological processes.
Key Mechanisms:
- Inhibition of Glucosylceramide Synthesis : DL-PDMP inhibits the formation of glucosylceramide, a precursor for many glycolipids, thereby affecting cellular signaling and metabolism .
- Induction of Autophagy and ER Stress : Research indicates that DL-PDMP can induce endoplasmic reticulum (ER) stress and autophagy in cancer cells, leading to apoptosis independent of caspase activation .
Antitumor Effects
DL-PDMP has shown promising antitumor activity in various studies. For instance, trials involving mice with ascites carcinoma demonstrated that treatment with DL-PDMP resulted in significant prolongation of survival and even cures in some cases .
Impact on Cellular Processes
The compound influences several cellular processes:
- Autophagy : Increased expression of microtubule-associated protein 1 light chain 3B (LC3B)-II indicates enhanced autophagic activity following treatment with DL-PDMP .
- Ceramide Accumulation : The compound promotes the accumulation of ceramides, particularly palmitoyl-Cer, which is associated with cellular stress responses .
Case Studies
- In Vivo Studies on Tumor Models
- Cell Culture Studies
Data Tables
Q & A
Q. How should PDMP HCl be characterized to confirm its purity and structural integrity for experimental use?
PDMP HCl purity can be confirmed using thin-layer chromatography (TLC) with a reported purity threshold of ≥98% . Mass spectrometry (MS) is critical for verifying molecular identity, as the compound’s molecular weight (427 g/mol) and stereochemical configuration (D,L-erythro vs. D/L-threo) influence its biological activity . Solubility in chloroform, ethanol, methanol, or DMSO should be validated empirically, and storage at -20°C is recommended to prevent degradation .
Q. What are the primary cellular mechanisms influenced by PDMP HCl in glycosphingolipid (GSL) biosynthesis studies?
PDMP HCl stereoisomers modulate GSL biosynthesis through ceramide glucosyltransferase (GlcT-1). D-threo-PDMP inhibits GlcT-1, reducing glucosylceramide synthesis and downstream GSLs, while L-threo-PDMP stimulates GSL biosynthesis by activating enzymes like lactosylceramide synthase and GM3/GD3 synthases . For basic studies, dose-response curves (5–20 µM) should be established to distinguish isomer-specific effects on ceramide metabolism .
Advanced Research Questions
Q. How can researchers resolve contradictory data on PDMP HCl’s dual roles in cholesterol homeostasis and GSL biosynthesis?
D-threo-PDMP alters cholesterol trafficking independently of GSL inhibition by disrupting late endosome/lysosome lipid domains, particularly through interactions with bis(monoacylglycero)phosphate (BMP) . To isolate GSL-specific effects, use L-threo-PDMP (which lacks cholesterol-modulating activity) or employ mutant cell lines defective in GSL synthesis . Complementary assays, such as LDL degradation profiling and filipin staining for free cholesterol, are essential .
Q. What experimental designs are optimal for assessing PDMP HCl’s neurotrophic effects in vitro and in vivo?
In vitro: Treat primary cortical neurons with 10–15 µM L-threo-PDMP to stimulate neurite outgrowth. Quantify ganglioside biosynthesis via dual-labeling with [¹⁴C]serine and [³H]galactose, followed by lipid extraction and TLC analysis . In vivo: Administer L-threo-PDMP (e.g., 10 mg/kg/day) post-ischemia in rodent models (e.g., 4-vessel occlusion) to evaluate memory retention via radial maze tasks. Correlate synaptic activity with Ca²⁺ imaging and MAP kinase activation .
Q. How does PDMP HCl influence mitochondrial respiration in glycolipid-depleted cells?
D-threo-PDMP increases intracellular ceramide by inhibiting GlcT-1, which suppresses mitochondrial electron transport. Measure ATP/CO₂ production via Seahorse assays and validate ceramide’s role using cell-permeable analogs (e.g., N-acetylsphingosine) . Note that cytochalasin B controls are required to rule out glucose transporter artifacts .
Methodological Considerations
- Stereochemical Purity: Use chiral HPLC to confirm enantiomeric purity, as D/L-threo isomers have opposing biological effects .
- Contradiction Mitigation: When observing off-target effects (e.g., cholesterol accumulation), combine PDMP treatment with lysobisphosphatidic acid (LBPA) supplementation to rescue lysosomal lipase activity .
- Data Reproducibility: Standardize cell culture conditions (e.g., serum-free media) to minimize variability in ceramide levels .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
